molecular formula C5H6F3N5O B1462127 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine CAS No. 1418095-28-9

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B1462127
CAS No.: 1418095-28-9
M. Wt: 209.13 g/mol
InChI Key: HJZAYYJWOHOQSM-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,2,2-trifluoroethanol with a suitable triazine precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the triazine precursor with the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The triazine ring can be reduced using reducing agents.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: Reduced derivatives of the triazine ring.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(2,2,2-trifluoroethoxy)nitrobenzene: Similar in structure but with a nitrobenzene ring instead of a triazine ring.

    [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine: Contains a pyridinyl and pyrimidine ring with a trifluoroethoxy group.

    Polyphosphazene elastomers containing 2,2,2-trifluoroethoxy groups: Used in dielectric elastomers with similar trifluoroethoxy groups.

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N5O/c6-5(7,8)1-14-4-12-2(9)11-3(10)13-4/h1H2,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZAYYJWOHOQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021608
Record name 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418095-28-9
Record name 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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